molecular formula C34H46I2N2O6 B13758178 Isoquinolinium, 1,1'-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide CAS No. 606-47-3

Isoquinolinium, 1,1'-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide

Cat. No.: B13758178
CAS No.: 606-47-3
M. Wt: 832.5 g/mol
InChI Key: LPOLCRUFHFAZAZ-UHFFFAOYSA-L
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Description

Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) is a complex organic compound with a unique structure that includes isoquinolinium and phenylenebis(oxymethylene) moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) typically involves the reaction of isoquinolinium salts with p-phenylenebis(oxymethylene) derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds.

Scientific Research Applications

Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Isoquinolinium salts: Similar in structure but may lack the p-phenylenebis(oxymethylene) moiety.

    Quinoline derivatives: Share the quinoline core structure but differ in functional groups and substituents.

    Tetrahydroisoquinoline compounds: Similar in having the tetrahydroisoquinoline structure but vary in other substituents.

Uniqueness

Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) is unique due to its specific combination of isoquinolinium and p-phenylenebis(oxymethylene) moieties, which confer distinct chemical and biological properties

Properties

CAS No.

606-47-3

Molecular Formula

C34H46I2N2O6

Molecular Weight

832.5 g/mol

IUPAC Name

1-[[4-[(6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-1-yl)methoxy]phenoxy]methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;diiodide

InChI

InChI=1S/C34H46N2O6.2HI/c1-35(2)15-13-23-17-31(37-5)33(39-7)19-27(23)29(35)21-41-25-9-11-26(12-10-25)42-22-30-28-20-34(40-8)32(38-6)18-24(28)14-16-36(30,3)4;;/h9-12,17-20,29-30H,13-16,21-22H2,1-8H3;2*1H/q+2;;/p-2

InChI Key

LPOLCRUFHFAZAZ-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)OCC4C5=CC(=C(C=C5CC[N+]4(C)C)OC)OC)OC)OC)C.[I-].[I-]

Origin of Product

United States

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